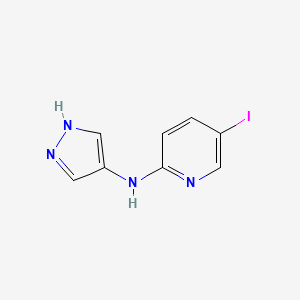

5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IN4 |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

5-iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H7IN4/c9-6-1-2-8(10-3-6)13-7-4-11-12-5-7/h1-5H,(H,10,13)(H,11,12) |

InChI Key |

SPRYTRUWQKCJNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1I)NC2=CNN=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Biology of 5 Iodo N 1h Pyrazol 4 Yl Pyridin 2 Amine Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of the 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine scaffold is highly sensitive to the nature and position of various substituents. A systematic analysis of these effects on the pyridine (B92270) and pyrazole (B372694) rings has been instrumental in elucidating the key molecular features required for potent and selective receptor binding and efficacy.

The presence of a halogen atom, particularly iodine, at the C5 position of the pyridine ring is a critical determinant of the biological activity of this class of compounds. The iodo group significantly influences the electronic properties and binding interactions of the molecule. Halogen atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the receptor. This can contribute to enhanced binding affinity and selectivity.

Substituents at other positions on the pyridine ring (C3, C4, and C6) also have a profound impact on the activity and selectivity of N-(1H-pyrazol-4-yl)pyridin-2-amine derivatives. The introduction of various functional groups at these positions can alter the molecule's steric and electronic profile, leading to differential interactions with the target receptor.

Structure-activity relationship studies on related pyrazol-4-yl-pyridine derivatives have shown that even subtle modifications to the pyridine ring can lead to significant changes in biological activity. For instance, the presence of electron-withdrawing groups, such as a cyano moiety, can enhance the reactivity of the pyridine ring in certain chemical reactions, which can be a consideration in the synthesis of analogs. nih.gov Conversely, the introduction of bulky groups at positions adjacent to the amino linkage could sterically hinder the optimal conformation for receptor binding. The antiproliferative activity of pyridine derivatives has been shown to be sensitive to the presence of various substituents, including methyl and cyano groups, with different substitutions leading to a wide range of IC50 values. nih.gov

The table below illustrates the impact of various substituents on the pyridine ring of related compounds on their biological activity, highlighting the sensitivity of the scaffold to structural modifications.

| Position | Substituent | Observed Effect on Biological Activity |

| C3 | Phenyl | Potent antiproliferative activity against various cancer cell lines. |

| C4 | Methoxy | Can reduce polarity and lead to lower IC50 values in antiproliferative assays. nih.gov |

| C6 | Phenyl | Enhanced A3 receptor selectivity in dihydropyridine (B1217469) derivatives. nih.gov |

Substitutions on the 1H-pyrazole ring are pivotal in fine-tuning the target selectivity of this compound derivatives. The pyrazole ring itself is a versatile scaffold in medicinal chemistry, capable of participating in various non-covalent interactions. nih.gov

N1 Position: The N1 position of the pyrazole ring is often a key point for modification to modulate pharmacokinetic properties and target engagement. Substitution at the pyrrole-like nitrogen can abolish the ability of the pyrazole ring to act as a hydrogen bond donor, which can be advantageous for selectivity if the target receptor does not require this interaction. mdpi.com Studies on pyrazolo[4,3-c]pyridines have shown that the substitution pattern at the N-1 position of the pyrazole does not significantly alter binding to the PEX14–PEX5 protein-protein interaction interface in some cases, suggesting that this position can be modified to improve other properties without compromising affinity. acs.org

C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrazole ring directly influence the steric and electronic environment presented to the binding site of the target protein. These positions are often explored to achieve selectivity between different isoforms of a target, such as protein kinases. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, small aliphatic groups or ethers at the C5 position of the pyrazole were found to boost potency. nih.gov The nature of the substituent at these positions can dictate whether the compound acts as an inhibitor or an agonist and can be crucial for achieving the desired pharmacological profile. The functionalization of the pyrazole nucleus with amino substituents in different positions has led to multifunctional pharmacologically active compounds. nih.gov

The following table summarizes the influence of substituents at different positions of the pyrazole ring on the biological activity of related compounds.

| Position | Substituent | Observed Effect on Target Selectivity/Activity |

| N1 | Methyl | Often used to block metabolic N-dealkylation and improve stability. mdpi.com |

| N1 | Hydroxyalkyl chain | Can introduce favorable interactions with solvent-exposed residues. acs.org |

| C3 | Phenyl | Important for hydrophobic interactions within the binding pocket. nih.gov |

| C5 | Isopropyl | Can enhance potency against certain kinases like FGFR. nih.gov |

| C5 | t-Butyl | Can stabilize the DFG-out conformation in kinase inhibitors. nih.gov |

Conformational Flexibility and Ligand-Target Complementarity

The conformational flexibility of the this compound scaffold plays a crucial role in its ability to adapt to the specific topology of a target's binding site, thereby achieving high-affinity binding. The linkage between the pyridine and pyrazole rings allows for a degree of rotational freedom, enabling the molecule to adopt various conformations. The preferred conformation is one that maximizes favorable interactions with the amino acid residues of the binding pocket.

Hydrogen Bonding Networks and Hydrophobic Interactions in Binding Sites

The binding of this compound derivatives to their biological targets is governed by a complex interplay of hydrogen bonding networks and hydrophobic interactions. These non-covalent interactions are fundamental to the stability of the ligand-receptor complex and contribute significantly to binding affinity and selectivity.

The nitrogen atoms of both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the amino group linking the two rings and the N-H of an unsubstituted pyrazole can serve as hydrogen bond donors. mdpi.com In the context of protein kinase inhibition, for example, the pyridine ring often forms hydrogen bonds with the hinge region of the kinase. nih.gov The pyrazole ring can also participate in hydrogen bonding; for instance, the N-H of the pyrazole can form a hydrogen bond, and this interaction can play a role in the proper positioning of the inhibitor. nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar steric and electronic characteristics. This approach has been applied to scaffolds related to this compound to improve potency, selectivity, and pharmacokinetic profiles.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other heterocyclic systems to explore different interaction patterns and physicochemical properties. For instance, replacing a benzene (B151609) ring with a pyridine moiety is a common strategy to introduce a hydrogen bond acceptor, potentially improving solubility and metabolic stability. mdpi.com Saturated ring systems, such as 3-azabicyclo[3.1.1]heptane, have been investigated as mimetics of the pyridine ring, leading to dramatic improvements in physicochemical parameters like solubility and metabolic stability in some drug candidates. chemrxiv.org

Pyrazole Ring Bioisosteres: The pyrazole ring is often considered a bioisostere for other five-membered heterocycles like imidazole (B134444), triazole, and thiazole. acs.orgresearchgate.net These replacements can alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved target engagement or selectivity. For example, in the development of cannabinoid receptor antagonists, replacing the pyrazole ring of rimonabant (B1662492) with thiazole, triazole, or imidazole moieties resulted in compounds that retained potent antagonistic activity. acs.org Pyrazoles have also been successfully used as bioisosteres for amides, demonstrating their versatility in mimicking different functional groups. lookchem.com

Iodo Group Bioisosteres: The iodo group at the C5 position can be replaced by other halogens (e.g., bromine, chlorine) or other functional groups to fine-tune the electronic and steric properties of the molecule. While iodine can form strong halogen bonds, other groups might offer different advantages. For example, replacement with a smaller halogen could be beneficial if the binding pocket has steric constraints. The use of a 2-difluoromethylpyridine as a bioisosteric replacement for a pyridine-N-oxide has been shown to enhance the activity of certain compounds, highlighting the potential for innovative bioisosteric replacements involving fluorine. rsc.org

The following table provides examples of bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Pyridine | Pyrimidine | Altered hydrogen bonding pattern and electronic properties. |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved physicochemical properties (solubility, metabolic stability). chemrxiv.org |

| Pyrazole | Thiazole | Similar size and shape, can act as a bioisostere. researchgate.net |

| Pyrazole | Triazole | Can modulate hydrogen bonding and electronic properties. acs.org |

| Pyrazole | Imidazole | Can alter basicity and hydrogen bonding capacity. acs.org |

| Iodo Group | Bromo/Chloro Group | Modulated size, lipophilicity, and halogen bonding potential. |

| Iodo Group | Cyano Group | Electron-withdrawing group, can alter electronic properties. |

| Iodo Group | Trifluoromethyl Group | Can improve metabolic stability and lipophilicity. cambridgemedchemconsulting.com |

Mechanistic Elucidation of Biological Activities Exhibited by 5 Iodo N 1h Pyrazol 4 Yl Pyridin 2 Amine Derivatives

Enzyme Inhibition Profiles and Kinetic Characterization

The biological activities of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine derivatives are often rooted in their ability to selectively inhibit specific enzymes, thereby disrupting pathological processes. Extensive research has been conducted to characterize their enzyme inhibition profiles and kinetic parameters.

Kinases are a major class of enzymes targeted by derivatives of the N-(1H-pyrazol-4-yl)pyridin-2-amine scaffold. These compounds have shown potent and selective inhibition against a range of kinases implicated in cancer and inflammatory diseases.

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling cascade downstream of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs). A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are structurally related to the core scaffold, have been developed as potent IRAK4 inhibitors. These compounds demonstrate excellent potency and kinase selectivity, highlighting the potential of this chemical class to modulate inflammatory responses.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent and selective CDK2 inhibitors. nih.govnih.gov One of the most potent compounds in this series exhibited a Ki of 0.005 µM. nih.gov These inhibitors have shown the ability to arrest the cell cycle and induce apoptosis in cancer cells, underscoring their therapeutic potential. nih.govnih.gov

p38 MAP kinase: The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation. Pyrazolo[1,5-a]pyridine derivatives have been identified as potent p38 kinase inhibitors, suggesting that the broader class of pyrazole-pyridine compounds could target this pathway.

While specific data for this compound derivatives against CDK4/6, Tropomyosin receptor kinase (TRK), Checkpoint kinase 1 (CHK1), and ROS Receptor Tyrosine Kinase (ROS1) is limited, related heterocyclic compounds have shown activity. For instance, novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been developed as potent type II TRK inhibitors. researchgate.net Additionally, certain 2-aminopyridine (B139424) derivatives have been investigated as ROS1 inhibitors. nih.gov A series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles were optimized as potent and selective oral CHK1 inhibitors. acs.org

Table 1: Kinase Inhibitory Activity of Selected N-(1H-pyrazol-4-yl)pyridin-2-amine Derivatives and Related Compounds

| Compound Class | Target Kinase | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Kᵢ = 0.005 µM | nih.gov |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent Inhibition | |

| Pyrazolo[1,5-a]pyridines | p38 MAP kinase | Potent Inhibition | |

| 3-(1H-pyrazol-4-yl)-1H-indazole derivatives | TRK | Potent Inhibition | researchgate.net |

| 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles | CHK1 | Potent Inhibition | acs.org |

| 2-aminopyridine derivatives | ROS1 | Potent Inhibition | nih.gov |

Beyond kinases, derivatives of the N-(1H-pyrazol-4-yl)pyridin-2-amine scaffold have been investigated for their inhibitory effects on other enzyme systems.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Novel pyrazole (B372694) derivatives have been designed as selective COX-2 inhibitors, with some compounds showing superior potency to the well-known COX-2 inhibitor, celecoxib. nih.govmdpi.com For example, certain 5-aminopyrazole derivatives exhibited IC₅₀ values for COX-2 inhibition in the range of 0.55 mM to 0.61 mM, with good selectivity over COX-1. mdpi.com

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a target for neurodegenerative diseases, particularly Parkinson's disease. Substituted 1H-pyrazoles and pyrazole aminopyrimidine derivatives have been identified as potent and selective inhibitors of the G2019S mutant of LRRK2. nih.govgoogle.com Some of these compounds have demonstrated single-digit nanomolar potency. nih.gov

Table 2: Inhibition of Other Enzyme Targets by Pyrazole Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Novel pyrazole derivatives | COX-2 | 0.043-0.56 μM | nih.gov |

| 5-aminopyrazole derivatives | COX-2 | 0.55-0.61 mM | mdpi.com |

| Substituted 1H-pyrazoles | G2019S-LRRK2 | Single-digit nM | nih.gov |

| Pyrazole aminopyrimidines | LRRK2 | Potent Inhibition | google.com |

Cellular Pathway Perturbation Analyses

The enzymatic inhibition by this compound derivatives translates into significant perturbations of cellular pathways, leading to their observed biological effects.

A key mechanism of action for the anticancer effects of these derivatives is their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis). The potent CDK2 inhibitor, a derivative of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine, was found to arrest cancer cells in the S and G2/M phases of the cell cycle. nih.govnih.gov This cell cycle arrest is a direct consequence of CDK2 inhibition and prevents the cells from progressing to mitosis. Following cell cycle arrest, the compound was shown to induce apoptosis, effectively eliminating the cancer cells. nih.govnih.gov

As potent inhibitors of kinases like IRAK4 and p38 MAP kinase, derivatives of the N-(1H-pyrazol-4-yl)pyridin-2-amine scaffold can significantly dampen inflammatory signaling. IRAK4 is a central node in the signaling pathways initiated by IL-1R and TLRs, which are key receptors in the innate immune system. Inhibition of IRAK4 by these compounds can block the downstream activation of transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

Several studies have highlighted the antioxidant properties of pyrazole derivatives, suggesting another facet to their biological activity. These compounds can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) that contribute to cellular damage and disease progression. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Aminopyrazole derivatives, in particular, have demonstrated notable antioxidant and ROS inhibitory effects. The ability to modulate the cellular redox state can contribute to both the anti-inflammatory and anticancer properties of these compounds.

Despite a comprehensive search for scientific literature, specific studies detailing the antimicrobial efficacy and cellular targets of the chemical compound This compound could not be located.

Consequently, the generation of a detailed and scientifically accurate article section on its "Antimicrobial Efficacy and Cellular Targets in Pathogenic Microorganisms," complete with data tables of research findings as per the user's request, is not possible at this time due to the absence of specific empirical data. Further experimental research would be required to elucidate the antimicrobial properties and mechanisms of this particular chemical entity.

Computational Chemistry and Rational Design Approaches for 5 Iodo N 1h Pyrazol 4 Yl Pyridin 2 Amine

Molecular Docking and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is crucial for understanding the binding mode of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine within the active site of its putative biological targets, such as cyclin-dependent kinases (CDKs) or Interleukin-1 receptor-associated kinase 4 (IRAK4), which have been identified as targets for structurally similar pyrazole-containing compounds. nih.govnih.govnih.govnih.gov

A variety of docking algorithms, such as AutoDock, Glide, and others, are employed to explore the conformational space of the ligand within the protein's binding pocket. nih.govnih.govrsc.orgnih.gov These algorithms use scoring functions to estimate the binding affinity, ranking different poses based on factors like electrostatic and van der Waals interactions. nih.gov For instance, the AutoDock software utilizes a Lamarckian genetic algorithm for flexible ligand docking. nih.govnih.gov

Validation of the docking protocol is a critical step to ensure the reliability of the predicted binding poses. A standard validation method involves re-docking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the experimentally determined crystallographic pose. rsc.orgnih.gov An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol. rsc.org

Table 1: Hypothetical Docking Validation for a Kinase Target This table is illustrative and based on typical validation results in computational studies.

| Parameter | Co-crystallized Ligand | This compound |

|---|---|---|

| Docking Algorithm | Glide (Standard Precision) | Glide (Standard Precision) |

| Target Protein (PDB ID) | CDK2 (e.g., 2VTO) | CDK2 (e.g., 2VTO) |

| Re-docked RMSD (Å) | 1.13 Å | N/A |

| Predicted Binding Energy (kcal/mol) | -9.85 | -8.72 |

| Key H-bond Interactions | Leu83 (Hinge) | Leu83 (Hinge) |

Interaction hotspots are specific residues within a protein's binding pocket that contribute disproportionately to the binding free energy. numberanalytics.com Identifying these hotspots is crucial for designing potent and selective inhibitors. In protein kinases, the ATP-binding site contains several conserved hotspots. mdpi.com

For a compound like this compound, molecular docking studies predict key interactions with these hotspots. Drawing parallels with similar N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine inhibitors of CDK2, it is anticipated that the molecule engages the hinge region of the kinase, a critical hotspot for ATP binding. nih.gov The aminopyridine moiety can act as a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with the backbone of hinge residues like Leu83 in CDK2. nih.gov The pyrazole (B372694) and iodo-substituted pyridine (B92270) rings likely occupy adjacent hydrophobic pockets, forming van der Waals and potentially π-π stacking interactions. researchgate.net

Table 2: Predicted Interactions of this compound with a Generic Kinase Active Site

| Interacting Residue | Region | Predicted Interaction Type |

|---|---|---|

| Leu83 (Backbone NH) | Hinge Region | Hydrogen Bond (with Pyridine N) |

| Leu83 (Backbone C=O) | Hinge Region | Hydrogen Bond (with Amine H) |

| Ile10, Val18 | Front Pocket | Hydrophobic / van der Waals |

| Ala31, Leu134 | Hydrophobic Pocket I | Hydrophobic / van der Waals |

| Phe80 | Gatekeeper Region | π-π Stacking (with Pyridine ring) |

Molecular Dynamics Simulations for Characterizing Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, characterizing the stability of the complex and revealing conformational changes over time. nih.gov MD simulations are increasingly used in structure-based drug design for protein kinase inhibitors to understand ligand affinities and selectivity on a molecular level. nih.govnih.gov

MD simulations, often run for hundreds of nanoseconds, generate a trajectory of the complex's motion, allowing for the analysis of its structural stability. acs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to the starting structure are monitored. A stable RMSD trajectory over time suggests that the complex has reached equilibrium and the ligand maintains a consistent binding mode. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are stabilized or become more flexible upon ligand binding. The persistence of key hydrogen bonds identified in docking can also be monitored throughout the simulation to confirm their stability.

Table 3: Illustrative MD Simulation Stability Metrics for Ligand-Kinase Complex This table represents typical data obtained from an MD simulation trajectory analysis.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | H-bond Occupancy (Ligand-Leu83) |

|---|---|---|---|

| 0-20 | Fluctuating (0.5 - 2.5) | Fluctuating (0.4 - 2.1) | 85% |

| 20-50 | Stable (avg. 1.8 ± 0.3) | Stable (avg. 1.5 ± 0.4) | 92% |

| 50-100 | Stable (avg. 1.9 ± 0.2) | Stable (avg. 1.6 ± 0.3) | 94% |

Protein kinases are dynamic enzymes that adopt multiple conformations, most notably "active" and "inactive" states, which often involve significant movement of structural elements like the activation loop and the αC helix. frontiersin.orgacs.org MD simulations are powerful tools for investigating how a ligand like this compound might influence this conformational landscape. frontiersin.org By simulating the compound with different kinase conformational states, researchers can predict whether it preferentially binds to and stabilizes the active or an inactive form. acs.org This has significant implications for inhibitor design, as compounds that bind to inactive conformations often achieve greater selectivity against other kinases. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. electrochemsci.orgbiointerfaceresearch.com For a series of analogs of this compound, a QSAR model can be developed to predict the inhibitory activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. electrochemsci.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological features. electrochemsci.orgbiointerfaceresearch.com A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is then used to generate an equation that links these descriptors to the observed biological activity (e.g., pIC₅₀). biointerfaceresearch.com The predictive power of the resulting model is rigorously validated using internal (e.g., cross-validation q²) and external test sets. biointerfaceresearch.comingentaconnect.comnih.gov Studies on pyrazole pyridine derivatives have successfully used such models to predict biological activity. ingentaconnect.comnih.gov

Table 4: Hypothetical QSAR Data for a Series of Pyridin-2-amine Analogs This table is a simplified representation of data used to build a QSAR model.

| Compound | R¹ Group | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 (Lead) | -I | 3.5 | 328.1 | 7.2 | 7.1 |

| 2 | -Cl | 3.1 | 283.7 | 6.8 | 6.9 |

| 3 | -Br | 3.3 | 363.1 | 7.0 | 7.0 |

| 4 | -CH₃ | 2.9 | 218.3 | 6.5 | 6.4 |

| 5 | -CF₃ | 3.4 | 272.2 | 7.5 | 7.6 |

A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 0.85 * (LogP) - 0.01 * (MW) + 4.5

This equation would suggest that higher lipophilicity (LogP) and lower molecular weight (MW) are favorable for the activity of this series of compounds.

Derivation of Physicochemical Descriptors and Their Role in Predictive Models

The foundation of any predictive computational model lies in the accurate and comprehensive description of the molecule's properties. Physicochemical descriptors are numerical values that quantify various physical and chemical characteristics of a molecule. These descriptors are crucial for developing models that can predict a compound's pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—and its potential toxicity. nih.gov

For this compound, a wide array of descriptors can be calculated using specialized software platforms like the Chemistry Development Kit (CDK) or PaDEL. nih.gov These descriptors fall into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity, and counts of specific structural features (e.g., hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D conformation of the molecule, these encompass properties related to molecular shape and surface area, such as the polar surface area (PSA).

Key physicochemical descriptors, including the logarithm of the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa), are particularly important for predicting a compound's behavior in a biological system. nih.gov For instance, logP provides insight into a molecule's lipophilicity, which affects its ability to cross cell membranes, while pKa helps determine the charge state of the molecule at physiological pH. These descriptors serve as the independent variables in quantitative structure-activity relationship (QSAR) models. nih.gov

Below is an interactive table of representative physicochemical descriptors that would be calculated for this compound and their significance in predictive modeling.

| Descriptor | Calculated Value (Illustrative) | Role in Predictive Models |

| Molecular Weight | 315.13 g/mol | Influences diffusion and transport across biological barriers. |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Predicts membrane permeability and potential for accumulation in fatty tissues. nih.gov |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Indicates potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for forming hydrogen bonds with biological targets. |

| pKa (basic) | 4.0 - 5.0 | Determines the ionization state at physiological pH, affecting solubility and receptor binding. nih.gov |

| Rotatable Bonds | 1 | Relates to conformational flexibility, which can impact binding affinity. |

Development of Predictive Models for Potency and Selectivity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to establish a mathematical relationship between the physicochemical descriptors of a series of compounds and their biological activity. researchgate.net These models are essential for predicting the potency and selectivity of new, unsynthesized analogues of a lead compound like this compound.

The process involves creating a dataset of structurally related compounds with experimentally determined activities (e.g., IC50 values). Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built that correlates variations in structural descriptors with changes in activity. researchgate.netnih.gov For pyrazole analogues, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide further insights. nih.gov These methods generate 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, guiding the design of more potent and selective inhibitors. nih.gov

The robustness and predictive power of these models are rigorously assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not used in model generation. researchgate.netnih.gov A statistically significant and validated QSAR model can then be used to prioritize the synthesis of new compounds with the highest predicted activity.

| Model Type | Key Descriptors Involved | Predicted Endpoint | Validation Metric |

| 2D-QSAR | Topological, Electronic, Physicochemical (e.g., logP, TPSA) | Potency (IC50), Selectivity | r², Q² researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Potency (IC50), Binding Affinity | r²pred, Bootstrapping nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel scaffolds that could exhibit similar biological activity to a known active compound. mdpi.comnih.gov A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. nih.govnih.gov

For this compound, a pharmacophore model would be generated by identifying its key chemical features. This model would likely include:

An aromatic ring from the pyridine moiety.

A hydrogen bond donor from the secondary amine.

A hydrogen bond donor from the pyrazole N-H.

Hydrogen bond acceptors from the nitrogen atoms in the pyridine and pyrazole rings.

Once developed, this 3D pharmacophore model serves as a query for virtual screening. nih.govals-journal.com Large chemical databases, containing millions of compounds, are computationally screened to identify molecules that match the pharmacophoric features in the correct 3D orientation. scienceopen.com Hits from this screening process are then subjected to further analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. als-journal.com This approach enables the rapid identification of structurally diverse compounds that may possess the desired biological activity, moving beyond the original chemical scaffold. mdpi.com

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties and inherent reactivity of a molecule. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. researchgate.net

For this compound, DFT studies can elucidate several key properties:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation. researchgate.net

Electronic Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): Generation of MEP maps, which visualize the electron density distribution. dntb.gov.ua These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with a biological target. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. nih.gov

This detailed electronic information is invaluable for understanding how the molecule might interact with a receptor at a sub-atomic level and for explaining the structure-activity relationships observed in a series of analogues. researchgate.netdntb.gov.ua

| Calculated Property | Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D conformation for docking and pharmacophore studies. researchgate.net |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. dntb.gov.ua |

| Atomic Charges (NBO) | DFT/NBO | Quantifies the charge distribution on each atom, helping to rationalize electrostatic interactions with a target. nih.gov |

Future Research Directions and Translational Perspectives for 5 Iodo N 1h Pyrazol 4 Yl Pyridin 2 Amine

Development of Advanced Chemical Probes and Tools for Biological Research

The unique structural features of 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine make it an attractive candidate for the development of sophisticated chemical probes. The presence of the iodine atom is particularly noteworthy, as it can be exploited for various labeling and imaging techniques. Future research could focus on:

Radiolabeling: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These probes could be designed to target specific enzymes or receptors in the body, enabling non-invasive visualization of biological processes and disease states.

Fluorescent Labeling: The pyrazole-pyridine core can be chemically modified to incorporate fluorescent tags. Such fluorescent probes would be invaluable tools for in vitro and in vivo imaging studies, allowing researchers to track the localization and dynamics of the molecule within cells and tissues.

Photoaffinity Labeling: The development of photoactivatable derivatives of this compound could enable the identification of its biological targets. Upon photoactivation, these probes would form a covalent bond with their binding partners, allowing for their isolation and identification.

These chemical tools would be instrumental in elucidating the mechanism of action of this class of compounds and in identifying new biological targets.

Exploration of Novel Therapeutic Applications and Disease Areas

The pyrazole (B372694) and pyridine (B92270) moieties are privileged structures in medicinal chemistry, appearing in numerous approved drugs. globalresearchonline.net The combination of these two rings in this compound suggests a broad range of potential therapeutic applications that warrant further investigation.

Table 1: Potential Therapeutic Areas for this compound Based on Related Compounds

| Therapeutic Area | Rationale Based on Structurally Similar Compounds |

| Oncology | Pyrazole derivatives are known to exhibit anticancer activity by inhibiting various kinases involved in cancer cell proliferation and survival. nih.gov For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors. nih.gov |

| Inflammatory Diseases | Compounds with a similar 5-amino-N-(1H-pyrazol-4-yl) core have been developed as inhibitors of IRAK4, a key kinase in inflammatory signaling pathways. nih.gov This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease. |

| Infectious Diseases | Pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents. globalresearchonline.netresearchgate.net The specific scaffold of this compound could be explored for activity against a range of pathogens. |

| Neurological Disorders | Certain pyrazoline derivatives have been investigated for their neuroprotective effects and as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. nih.gov |

Future research should involve screening this compound and its analogs against a wide array of biological targets to uncover novel therapeutic opportunities.

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)

The relatively small and modular nature of this compound makes it an ideal candidate for fragment-based drug design (FBDD). In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent lead compounds.

The pyrazole-pyridine core of this compound could serve as a starting fragment. The iodine atom provides a convenient handle for chemical modification, allowing for the systematic exploration of the surrounding chemical space through techniques like Suzuki or Sonogashira coupling. This approach would enable the rapid generation of a library of analogs with diverse substituents, which could then be screened for improved binding affinity and selectivity towards a specific target. The principles of FBDD, such as ligand efficiency, can guide the optimization process to develop highly potent and drug-like molecules. mdpi.com

Potential Applications in Material Science and Catalysis

Beyond its biomedical potential, the unique electronic and structural properties of this compound suggest possible applications in material science and catalysis.

Organic Electronics: The conjugated π-system of the pyrazole-pyridine core could be exploited in the design of new organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodine atom could be used to tune the electronic properties of the material or to facilitate cross-coupling reactions for the synthesis of larger conjugated systems.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole and pyridine rings can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. These materials could exhibit interesting catalytic, magnetic, or optical properties. For example, pyrazole-based ligands have been used to create copper complexes that catalyze oxidation reactions. mdpi.comresearchgate.net The iodo-substituent could also play a role in modulating the catalytic activity of such complexes.

Synthetic Methodology Advancement for Related Heterocyclic Systems

The synthesis of this compound and its derivatives can drive the development of new and improved synthetic methodologies for heterocyclic compounds. Research in this area could focus on:

Efficient Coupling Reactions: Developing more efficient and versatile cross-coupling reactions for the synthesis of N-aryl- and C-aryl-pyrazoles and pyridines. nih.gov

Regioselective Synthesis: Devising synthetic routes that allow for the precise control of the regiochemistry of substitution on both the pyrazole and pyridine rings.

Diversity-Oriented Synthesis: Establishing synthetic pathways that enable the rapid generation of a wide variety of structurally diverse pyrazole-pyridine derivatives for high-throughput screening.

Advancements in synthetic methodology will not only facilitate the exploration of the scientific potential of this compound but will also have broader implications for the synthesis of other complex heterocyclic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-N-(1H-pyrazol-4-yl)pyridin-2-amine, and how can purity be optimized?

- Methodology : A multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) is typical for pyridine-pyrazole hybrids. For iodinated analogs, direct iodination of the pyridine ring using iodine monochloride (ICl) in acetic acid under reflux can be employed . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Characterization should include / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

- Methodology : Solubility profiling in DMSO, methanol, and aqueous buffers (e.g., PBS) at varying pH levels is critical. Use dynamic light scattering (DLS) to assess aggregation. Stability under storage conditions (-20°C in DMSO) and biological media (e.g., cell culture medium) should be monitored via HPLC over 24–72 hours . For hygroscopicity, thermogravimetric analysis (TGA) is recommended .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches in pyrazole at ~3400 cm, C-I vibrations at ~500 cm) .

- NMR : NMR detects aromatic protons (pyridine/pyrazole rings at δ 7.0–8.5 ppm), while NMR confirms iodination (C-I shifts ~90–100 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like ALK or TrkA?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target kinases (e.g., ALK: PDB 2XP2). Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM concentrations. Compare results to known inhibitors (e.g., crizotinib for ALK) to assess competitive binding .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology :

- Dose-Response Analysis : Test efficacy in multiple cell lines (e.g., HEK293, HeLa, A549) with IC calculations.

- Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify off-target effects or pathway crosstalk.

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out pharmacokinetic variability .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Compare reaction rates with non-iodinated analogs using model nucleophiles (e.g., piperidine, thiophenol). Monitor progress via NMR or LC-MS. Density functional theory (DFT) calculations (Gaussian 09) can model transition states and electronic effects (iodine’s +M effect enhances NAS) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.